Stereochemical Simplification vs. Calanolide A
12-Oxocalanolide A possesses three chiral centers compared to four in (+)-Calanolide A, a structural simplification that reduces the stereochemical complexity of synthesis and facilitates larger-scale production [1]. This difference arises from the oxidation at the C-12 position, which eliminates one stereocenter present in the parent molecule.
| Evidence Dimension | Number of chiral centers (synthetic complexity determinant) |
|---|---|
| Target Compound Data | 3 chiral centers |
| Comparator Or Baseline | (+)-Calanolide A: 4 chiral centers |
| Quantified Difference | 1 fewer chiral center (25% reduction in stereochemical complexity) |
| Conditions | Structural analysis based on published molecular characterization |
Why This Matters
Reduced stereochemical complexity directly correlates with fewer synthetic steps, lower production costs, and improved batch-to-batch reproducibility—critical factors for procurement of research quantities and potential scale-up.
- [1] Xu ZQ, et al. In vitro anti-human immunodeficiency virus (HIV) activity of the chromanone derivative, 12-oxocalanolide A, a novel NNRTI. Bioorg Med Chem Lett. 1998;8(16):2179-2184. View Source
